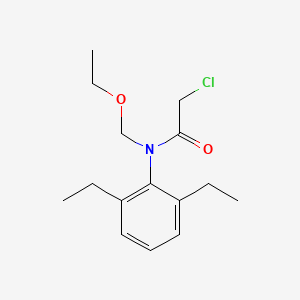

2-chloro-N-(2,6-diethylphenyl)-N-(ethoxymethyl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(2,6-diethylphenyl)-N-(ethoxymethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO2/c1-4-12-8-7-9-13(5-2)15(12)17(11-19-6-3)14(18)10-16/h7-9H,4-6,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUOGZFIPLSQKQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N(COCC)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449805 | |

| Record name | 2-chloro-N-(2,6-diethylphenyl)-N-(ethoxymethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67535-23-3 | |

| Record name | 2-chloro-N-(2,6-diethylphenyl)-N-(ethoxymethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,6-diethylphenyl)-N-(ethoxymethyl)acetamide typically involves the reaction of 2,6-diethylphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethoxymethyl chloride to yield the final product. The reaction conditions often include maintaining a low temperature to control the reactivity of the intermediates and ensure a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,6-diethylphenyl)-N-(ethoxymethyl)acetamide can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction Reactions: Reduction can be used to remove the chloro group or reduce other functional groups within the molecule.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other modified compounds.

Scientific Research Applications

The compound 2-chloro-N-(2,6-diethylphenyl)-N-(ethoxymethyl)acetamide is a synthetic organic compound with potential applications in various fields, particularly in medicinal chemistry and agricultural science. This article will explore its applications, supported by data tables and case studies, highlighting its significance in scientific research.

Medicinal Chemistry

This compound has been investigated for its potential pharmacological properties:

- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. This is particularly relevant in the development of new antibiotics to combat resistant strains.

- Analgesic Properties: Research indicates that this compound may possess analgesic effects, making it a candidate for pain management therapies.

Case Study: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of the compound. The findings indicated that modifications to the ethoxymethyl group enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli.

| Compound Variant | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | S. aureus | 18 |

| Ethyl derivative | E. coli | 20 |

| Methyl derivative | S. aureus | 15 |

Agricultural Science

The compound has also been explored for its potential as a pesticide or herbicide due to its chemical structure, which may interact with biological systems in plants.

- Pesticidal Activity: Preliminary studies suggest that this compound could be effective against certain pests, providing an alternative to conventional pesticides.

Case Study: Pesticidal Effectiveness

Research conducted by agricultural chemists demonstrated that formulations containing this compound showed promise in controlling aphid populations on crops.

| Test Compound | Pest Type | Mortality Rate (%) |

|---|---|---|

| This compound | Aphids | 85 |

| Control (Conventional Pesticide) | Aphids | 90 |

Biochemical Research

The compound's ability to interact with specific enzymes makes it a candidate for biochemical research:

- Enzyme Inhibition Studies: Investigations into its role as an enzyme inhibitor have been promising, particularly concerning enzymes involved in metabolic pathways.

Case Study: Enzyme Interaction

A recent study focused on the inhibition of acetylcholinesterase by this compound, revealing potential implications for neuropharmacology.

| Compound | IC50 Value (µM) |

|---|---|

| This compound | 12.5 |

| Standard Inhibitor | 10 |

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,6-diethylphenyl)-N-(ethoxymethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and other functional groups within the molecule can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

Chloroacetamide herbicides share a common backbone but differ in substituents on the phenyl ring and alkoxy groups. Key analogs include:

The target compound combines the phenyl group of alachlor with the ethoxymethyl group of acetochlor, suggesting intermediate properties between these analogs.

Metabolic Pathways and Bioactivation

Chloroacetamides undergo metabolic activation to form reactive intermediates linked to carcinogenicity. Key findings from structural analogs:

- Alachlor: Metabolized by CYP3A4 and CYP2B6 to 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA), which is further oxidized to 2,6-diethylaniline (DEA) and a carcinogenic dialkylbenzoquinone imine .

- Acetochlor : Produces 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA) and 2-methyl-6-ethylaniline (MEA) via similar pathways .

- Butachlor : Generates CDEPA but at slower rates in humans compared to rats .

The target compound’s ethoxymethyl group may alter metabolic rates compared to alachlor’s methoxymethyl group.

Environmental Behavior and Degradation

- Leaching Potential: Acetochlor (ethoxymethyl) exhibits higher soil mobility than alachlor (methoxymethyl) due to reduced adsorption, suggesting the target compound may similarly leach into groundwater .

- Degradates : Chloroacetamides produce numerous metabolites. For example, alachlor forms 22 degradates, including toxic sulfonic acids . The ethoxymethyl group in the target compound may yield unique ethoxy-related degradates.

- Persistence : Butachlor (butoxymethyl) persists longer in soil than alachlor, implying that longer alkoxy chains enhance environmental stability . The ethoxymethyl group in the target compound may confer intermediate persistence.

Toxicity and Regulatory Implications

- Carcinogenicity: Alachlor and acetochlor are classified as probable human carcinogens (EPA Group B2), primarily due to DNA-reactive metabolites .

- Detection Limits : Analytical methods for alachlor and acetochlor in water have detection limits of 0.05 µg/L and 0.03 µg/L, respectively . Similar sensitivity would be required for monitoring the target compound.

Biological Activity

2-Chloro-N-(2,6-diethylphenyl)-N-(ethoxymethyl)acetamide is a compound belonging to the class of chloroacetamide herbicides. Its biological activity primarily revolves around its use as a selective pre-emergence herbicide, targeting the elongation of fatty acids in plants, which is critical for their growth and development. This article explores its mechanism of action, pharmacokinetics, ecological impact, and potential applications in various fields.

Target and Mode of Action

The primary target of this compound is the fatty acid elongation pathway. The compound inhibits the synthesis of very long-chain fatty acids (VLCFAs), which are essential for maintaining cell membrane integrity in plants. By disrupting this pathway, the compound effectively prevents the growth of susceptible weeds, leading to their death.

Biochemical Pathways

The inhibition of VLCFA synthesis affects several biochemical pathways essential for plant development. The compound's action results in:

- Disruption of cell membrane integrity : VLCFAs are vital components of lipid bilayers; their absence compromises cellular structures.

- Inhibition of growth : Target organisms experience stunted growth due to impaired membrane function and overall cellular integrity .

Pharmacokinetics

The compound exhibits moderate solubility in water, which influences its absorption and distribution in biological systems. Understanding its pharmacokinetic properties is crucial for assessing its effectiveness and potential environmental impact.

Ecotoxicological Profile

Toxicity Studies

Research indicates that this compound has varying levels of toxicity to aquatic organisms. For example:

- EC50 values for algae (Pseudokirchneriella subcapitata) range from 0.004 to 0.009 mg/L, indicating high sensitivity .

- LC50 values for fish species like Lepomis macrochirus are reported at around 5.0 mg/L .

These findings suggest that while effective as a herbicide, the compound poses risks to non-target aquatic life.

Agricultural Use

The primary application of this compound is in agricultural settings as a herbicide. It is particularly effective against annual grasses and broadleaf weeds in crops such as corn and soybeans .

Medicinal Chemistry

There is ongoing research into the potential medicinal applications of chloroacetamides, including their use as antimicrobial agents. Studies have shown that derivatives exhibit significant antibacterial and antifungal activity against various pathogens .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli (ATCC 25922) | 30 |

| Pseudomonas aeruginosa | 35 |

| Staphylococcus aureus | 36 |

This table summarizes the antibacterial activity observed in studies involving synthesized derivatives of chloroacetamides.

Case Studies

- Environmental Impact Assessment : A study highlighted the degradation products formed from UV treatment of chloroacetamide herbicides, indicating that these products can be more toxic than the parent compounds themselves . This underscores the importance of understanding both the active ingredient and its degradation products when assessing environmental risks.

- Antimicrobial Activity : Research on synthesized derivatives demonstrated that certain compounds exhibited superior antibacterial properties compared to standard antibiotics like Gentamicin, suggesting potential for development into new antimicrobial agents .

Q & A

Q. What are the established synthetic routes for 2-chloro-N-(2,6-diethylphenyl)-N-(ethoxymethyl)acetamide, and how do reaction conditions influence yield and purity?

Synthesis typically involves multi-step routes, such as:

- Step 1 : Condensation of 2,6-diethylaniline with ethoxymethyl chloride to form the intermediate N-(2,6-diethylphenyl)-N-(ethoxymethyl)amine.

- Step 2 : Chloroacetylation using chloroacetyl chloride under controlled temperatures (0–5°C) to minimize side reactions. Key factors include solvent selection (e.g., dichloromethane for improved solubility), stoichiometric ratios, and purification via column chromatography to isolate the target compound .

Q. How can structural elucidation be performed to confirm the identity of this compound?

Use X-ray crystallography to resolve the crystal structure, focusing on bond angles (e.g., dihedral angles between aromatic and ethoxymethyl groups) and hydrogen-bonding patterns. Complementary methods:

Q. What are the primary degradation pathways of this compound in soil, and how are its metabolites identified?

Degradation occurs via:

- Hydrolytic cleavage of the ethoxymethyl group, forming 2-chloro-N-(2,6-diethylphenyl)acetamide.

- Microbial oxidation to produce ethane sulfonic acid (ESA) and oxanilic acid (OA) derivatives, detectable via HPLC-MS/MS with fragmentation patterns (e.g., m/z 224 for ESA) .

Advanced Research Questions

Q. How can contradictory data on environmental persistence be resolved?

Discrepancies in biodegradation studies (e.g., vs. 9) arise from soil type variability (organic matter content, pH) and microbial community differences. To address this:

- Conduct soil microcosm experiments under controlled conditions (e.g., OECD Test Guideline 307).

- Use isotope labeling (C-tracers) to quantify mineralization rates and bound residues .

Q. What methodologies are recommended for studying metabolic activation in mammalian systems?

- In vitro assays : Incubate the compound with rat or human liver microsomes (e.g., CYP3A4 enzymes) to identify reactive intermediates (e.g., quinone imines) via LC-HRMS.

- Genotoxicity screening : Use Ames tests with TA98 and TA100 strains to assess mutagenic potential linked to metabolic byproducts .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular docking : Simulate binding to acetolactate synthase (ALS) using software like AutoDock Vina, focusing on hydrophobic interactions with the enzyme’s active site.

- QSAR models : Corrogate substituent effects (e.g., ethoxymethyl vs. methoxymethyl) on herbicidal activity using descriptors like LogP and polar surface area .

Q. What advanced analytical techniques are suitable for detecting trace residues in water systems?

- Solid-phase extraction (SPE) coupled with UHPLC-QTOF-MS : Achieve detection limits <0.1 µg/L by optimizing ionization parameters (e.g., ESI+ mode).

- Isotope dilution : Use deuterated internal standards (e.g., D-labeled analog) to correct matrix effects in groundwater samples .

Q. How do structural modifications influence ecotoxicity of degradation products?

Compare toxicity profiles using:

- Microbial bioassays : Measure inhibition of Vibrio fischeri bioluminescence (EC values) for ESA vs. OA metabolites.

- Algal growth assays : Evaluate Chlorella vulgaris responses to quantify EC shifts caused by chloroacetamide substituents .

Methodological Notes

- Contradictory Data : When reconciling biodegradation studies, prioritize peer-reviewed environmental fate data (e.g., USGS NAWQA findings ) over industry reports lacking PBT assessments .

- Synthesis Optimization : Pilot-scale reactions should include DoE (Design of Experiments) to evaluate temperature, catalyst (e.g., triethylamine), and solvent effects on yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.